5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry This compound is characterized by its unique structure, which includes a thiadiazole ring and a chlorinated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chloro-3-methylphenol with appropriate reagents to introduce the phenoxy group. This is followed by the formation of the thiadiazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid: Shares a similar phenoxy group but differs in its boronic acid functionality.
4-Chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide: Contains a similar chlorinated phenoxy group but has a pyrazole ring instead of a thiadiazole ring.
Uniqueness
5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H10ClN3OS |
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Molecular Weight |
255.72 g/mol |
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10ClN3OS/c1-6-4-7(2-3-8(6)11)15-5-9-13-14-10(12)16-9/h2-4H,5H2,1H3,(H2,12,14) |
InChI Key |
TVGDAHWPRISCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NN=C(S2)N)Cl |
Origin of Product |
United States |
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